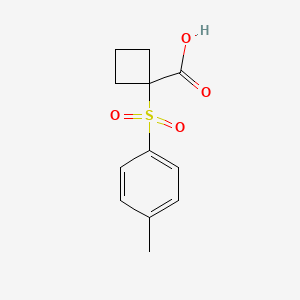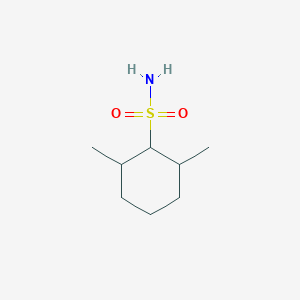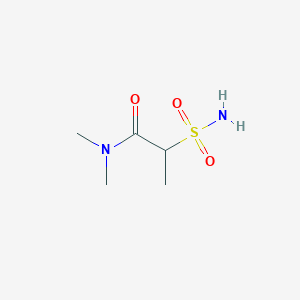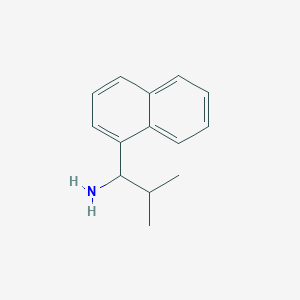![molecular formula C10H15NO2 B13223478 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a bicyclic structure fused with an oxazolidinone ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparaison Avec Des Composés Similaires
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the oxazolidinone ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-ol: This compound features a hydroxyl group instead of the oxazolidinone ring, leading to different applications and reactivity.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen bridge within the bicyclic structure, offering unique chemical properties.
The uniqueness of this compound lies in its combination of the bicyclic structure with the oxazolidinone ring, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-(2-bicyclo[2.2.1]heptanyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO2/c12-10-11-9(5-13-10)8-4-6-1-2-7(8)3-6/h6-9H,1-5H2,(H,11,12) |
Clé InChI |
NQDRWMBFMVPPBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3COC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)
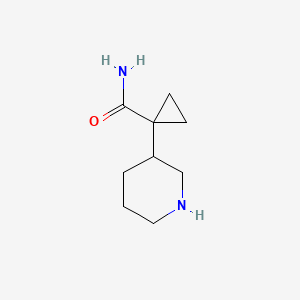
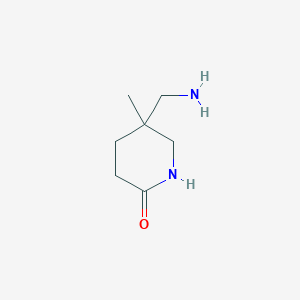
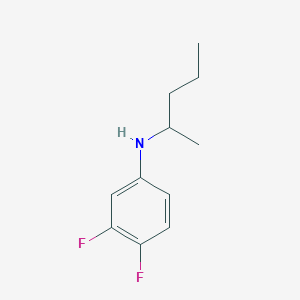

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)

